7-Amino-3-benzyl-2-(methylthio)quinazolin-4(3H)-one
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Overview
Description
7-Amino-3-benzyl-2-(methylthio)quinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features an amino group, a benzyl group, and a methylthio group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-benzyl-2-(methylthio)quinazolin-4(3H)-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a suitable quinazoline precursor.
Amination: Introduce the amino group at the 7th position using reagents like ammonia or amines under appropriate conditions.
Benzylation: Attach the benzyl group at the 3rd position using benzyl halides in the presence of a base.
Methylthio Substitution: Introduce the methylthio group at the 2nd position using methylthiolating agents.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using more efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the quinazoline ring or the benzyl group.
Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: Quinazoline derivatives are often studied as catalysts in organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes like tyrosine kinases.
Antimicrobial Activity: Studied for their potential antibacterial and antifungal properties.
Medicine
Anticancer Agents: Potential use in cancer therapy due to their ability to inhibit cell proliferation.
Anti-inflammatory Agents: Studied for their potential to reduce inflammation.
Industry
Pharmaceuticals: Used in the development of new drugs.
Agriculture: Potential use as agrochemicals.
Mechanism of Action
The mechanism of action of 7-Amino-3-benzyl-2-(methylthio)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazoline derivatives may:
Inhibit Enzymes: Bind to the active site of enzymes, inhibiting their activity.
Interact with DNA: Intercalate into DNA, affecting replication and transcription.
Modulate Receptors: Bind to cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
7-Amino-3-phenylquinazolin-4(3H)-one: Similar structure but with a phenyl group instead of a benzyl group.
2-Methylthio-3-phenylquinazolin-4(3H)-one: Similar structure but with a phenyl group instead of a benzyl group and no amino group.
Uniqueness
Combination of Functional Groups: The presence of amino, benzyl, and methylthio groups in one molecule may confer unique chemical and biological properties.
Potential Biological Activity: The specific combination of these groups may result in unique interactions with biological targets, making it a compound of interest for further research.
Properties
CAS No. |
916137-36-5 |
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Molecular Formula |
C16H15N3OS |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
7-amino-3-benzyl-2-methylsulfanylquinazolin-4-one |
InChI |
InChI=1S/C16H15N3OS/c1-21-16-18-14-9-12(17)7-8-13(14)15(20)19(16)10-11-5-3-2-4-6-11/h2-9H,10,17H2,1H3 |
InChI Key |
NTZIATDHDIGMAC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C=CC(=C2)N)C(=O)N1CC3=CC=CC=C3 |
Origin of Product |
United States |
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